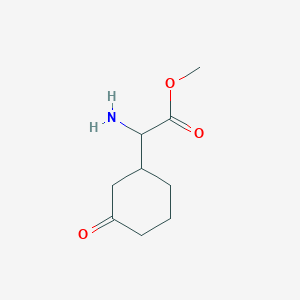
Methyl 2-amino-2-(3-oxocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3-oxocyclohexyl)acetate is an organic compound with the molecular formula C₉H₁₅NO₃ It is characterized by the presence of an amino group, a cyclohexyl ring with a ketone group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-oxocyclohexyl)acetate typically involves the reaction of cyclohexanone with glycine methyl ester in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-oxocyclohexyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-oxocyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. The cyclohexyl ring and ester functional group also contribute to its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(2-oxocyclohexyl)acetate
- Methyl 2-amino-2-(4-oxocyclohexyl)acetate
- Ethyl 2-amino-2-(3-oxocyclohexyl)acetate
Uniqueness
Methyl 2-amino-2-(3-oxocyclohexyl)acetate is unique due to the specific position of the ketone group on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules
Biological Activity
Methyl 2-amino-2-(3-oxocyclohexyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of insect growth regulation and neurotropic effects. This article provides an overview of its biological activity, supported by various studies and findings.
Insect Growth Regulation
Recent studies indicate that this compound exhibits significant insect growth regulatory properties. In a study assessing its effects on the Ecdysone receptor (EcR) and chitinase , it was found that the compound demonstrated moderate binding activity to these targets, which are crucial for the molting process in insects. Specifically, the compound showed an 85.5% binding affinity at a concentration of 40 mg/L, indicating its potential as an insect growth regulator (IGR) lead compound .
Table 1: Binding Affinity of Compounds to EcR/USP
| Compound | Binding Affinity (%) | Concentration (mg/L) |
|---|---|---|
| This compound | 85.5 | 40 |
| D-27 | 32.5 | 40 |
| Tebufenozide | 93.7 | 40 |
The inhibition rate of chitinase by this compound was also noteworthy, achieving a 66% inhibition rate , comparable to other lead compounds .
Neurotropic Activity
In addition to its role as an IGR, this compound has been investigated for its neurotropic effects. A related compound, methylene-cycloalkylacetate (MCA), was shown to induce neurite outgrowth in neuronal models, suggesting that similar derivatives may possess neuroprotective properties. The study highlighted that compounds promoting neurite outgrowth could be beneficial in treating conditions like polyneuropathy .
Case Study: Neurotropic Effects in Animal Models
In a pilot study involving animal models, a derivative similar to this compound was administered intravenously at a dosage of 250 mg/kg . Monitoring for sensory-motor performance revealed no significant neurological deficits or mortality among the treated mice, indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the cyclohexyl group can enhance the efficacy of related compounds in inducing cytokine production and improving metabolic parameters such as insulin sensitivity .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-oxocyclohexyl)acetate |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h6,8H,2-5,10H2,1H3 |
InChI Key |
OORFTUZCBJHCOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCCC(=O)C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















